3-(4-chlorobenzenesulfonyl)-N-cyclopentylazetidine-1-carboxamide
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Overview
Description
3-(4-chlorobenzenesulfonyl)-N-cyclopentylazetidine-1-carboxamide is a synthetic organic compound characterized by the presence of a chlorobenzenesulfonyl group, a cyclopentyl group, and an azetidine ring
Preparation Methods
The synthesis of 3-(4-chlorobenzenesulfonyl)-N-cyclopentylazetidine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with N-cyclopentylazetidine-1-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(4-chlorobenzenesulfonyl)-N-cyclopentylazetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorine atom in the chlorobenzenesulfonyl group can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-N-cyclopentylazetidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-cyclopentylazetidine-1-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The azetidine ring may also interact with biological molecules, affecting their activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
3-(4-chlorobenzenesulfonyl)-N-cyclopentylazetidine-1-carboxamide can be compared with similar compounds such as:
3-(4-chlorobenzenesulfonyl)butyric acid: This compound has a similar sulfonyl group but differs in the aliphatic chain length and structure.
4-chlorobenzenesulfonyl chloride: This compound is a precursor in the synthesis of various sulfonyl derivatives.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-cyclopentylazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S/c16-11-5-7-13(8-6-11)22(20,21)14-9-18(10-14)15(19)17-12-3-1-2-4-12/h5-8,12,14H,1-4,9-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVBITSAHYMJCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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